molecular formula C15H17BrN2O B2686218 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide CAS No. 1913232-67-3

3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide

Cat. No.: B2686218
CAS No.: 1913232-67-3
M. Wt: 321.218
InChI Key: QUYYIZMAWPLMJV-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide is a chemical compound that features a bromine atom, a cyanocyclohexyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyanocyclohexyl group. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield and purity of the final product. The process may include steps such as purification through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving the interaction of small molecules with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
  • 3-Bromo-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide

Uniqueness

3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-11-7-12(9-13(16)8-11)14(19)18-15(10-17)5-3-2-4-6-15/h7-9H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYYIZMAWPLMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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